molecular formula C12H20NO5- B1465961 (2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate CAS No. 254882-14-9

(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate

Cat. No. B1465961
CAS RN: 254882-14-9
M. Wt: 258.29 g/mol
InChI Key: PARCSVRVCHORHW-UFBFGSQYSA-M
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together . Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Novel ACC1/2 Inhibitors

  • Research Application: A study by Chonan et al. (2011) discovered novel (4-piperidinyl)-piperazine derivatives as potent ACC1/2 non-selective inhibitors. These compounds, including advanced analogs like 12c, have demonstrated significant inhibitory activities in enzyme-assay and cell-based assays. They also showed a reduction in hepatic de novo fatty acid synthesis in rats after oral administration.
  • Source: Bioorganic & Medicinal Chemistry
  • Research Application: Jayachandra et al. (2018) identified and characterized several related substances at trace levels in a drug substance related to MDR-TB. These included derivatives like 1-(Methylsulfonyl)-4-[4-(trifluoromethoxy) phenoxy]piperidine.
  • Source: Green and Sustainable Chemistry
  • Research Application: A 2006 study proposed a compound with a structure closely related to the query compound as an inhibitor of Aurora A, which may be useful in treating cancer.
  • Source: Molecular Cancer Therapeutics
  • Research Application: Magano et al. (2014) explored the synthesis of compounds including benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate, which is part of the field of medicinal chemistry synthesis.
  • Source: Organic Syntheses
  • Research Application: Boto et al. (2001) described a new synthesis of 2,3-disubstituted pyrrolidines and piperidines. This procedure involved the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, introducing iodine at the previously unfunctionalized 3-position.
  • Source: The Journal of Organic Chemistry
  • Research Application: Arayne et al. (2017) synthesized 2-methylpropanamide and benzamide derivatives of carboxyterfenadine, which were evaluated for their antihistaminic and anticholinergic activity.
  • Source: Arabian Journal of ChemistryThese studies showcase a diverse range of applications for this compound, from cancer research to medicinal chemistry and drug development.

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate involves the protection of the piperidine nitrogen, followed by the addition of a methyl group to the piperidine ring. The resulting intermediate is then protected with an isopropyl carbonate group, and the hydroxyl group is introduced through a Grignard reaction. The final step involves the removal of the protecting groups to yield the target compound.", "Starting Materials": [ "Piperidine", "Methyl iodide", "Diisopropylamine", "Carbon dioxide", "Magnesium", "2-Methylpropan-2-ol", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Protection of piperidine nitrogen with diisopropylamine and carbon dioxide", "Addition of methyl group to piperidine ring with methyl iodide and sodium hydride", "Protection of resulting intermediate with ethyl chloroformate and 2-methylpropan-2-ol", "Introduction of hydroxyl group through Grignard reaction with magnesium and methyl chloroformate", "Removal of isopropyl carbonate group with hydrochloric acid", "Removal of diisopropylamine group with methanol and sodium hydroxide", "Purification of product with ethyl acetate and water" ] }

CAS RN

254882-14-9

Product Name

(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate

Molecular Formula

C12H20NO5-

Molecular Weight

258.29 g/mol

IUPAC Name

(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-5-8(14)7-12(13,4)9(15)16/h8,14H,5-7H2,1-4H3,(H,15,16)/p-1/t8-,12-/m0/s1

InChI Key

PARCSVRVCHORHW-UFBFGSQYSA-M

Isomeric SMILES

C[C@]1(C[C@H](CCN1C(=O)OC(C)(C)C)O)C(=O)[O-]

SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)O)C(=O)[O-]

Canonical SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)O)C(=O)[O-]

Origin of Product

United States

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